molecular formula C36H44FeP2 B116228 (R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+% CAS No. 155806-35-2

(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%

Cat. No.: B116228
CAS No.: 155806-35-2
M. Wt: 594.5 g/mol
InChI Key: HGTBZFMPHBAUCQ-KHZPMNTOSA-N
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Description

®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+% is a chiral phosphine ligand that plays a crucial role in asymmetric catalysis. This compound is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine typically involves the reaction of ferrocene with diphenylphosphine and dicyclohexylphosphine under controlled conditions. The process often requires the use of a chiral auxiliary or catalyst to ensure the desired enantioselectivity. Common reagents used in the synthesis include ferrocene, diphenylphosphine, dicyclohexylphosphine, and a suitable chiral catalyst .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the maintenance of high purity and enantioselectivity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine ligands. These products are often used as intermediates in further synthetic applications .

Scientific Research Applications

®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment provided by the ligand induces enantioselectivity in the catalytic process, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved include coordination with transition metals such as palladium, platinum, and rhodium, which are commonly used in asymmetric catalysis .

Comparison with Similar Compounds

Similar Compounds

  • (S,S)-[2-(4-Isopropyl-2-oxazolinyl)ferrocenyl]diphenylphosphine
  • (S,S)-[2-(4’-Isopropyloxazolin-2’yl)ferrocenyl]diphenylphosphine

Uniqueness

®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is unique due to its high enantioselectivity and efficiency in catalytic reactions. Compared to similar compounds, it offers better performance in terms of yield and selectivity, making it a preferred choice for many synthetic applications .

Properties

CAS No.

155806-35-2

Molecular Formula

C36H44FeP2

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;/t25-;;/m1../s1

InChI Key

HGTBZFMPHBAUCQ-KHZPMNTOSA-N

SMILES

CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe]

Isomeric SMILES

C[C@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe]

Canonical SMILES

CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%
Reactant of Route 2
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%
Reactant of Route 3
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%
Reactant of Route 4
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%
Reactant of Route 5
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%
Reactant of Route 6
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%

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